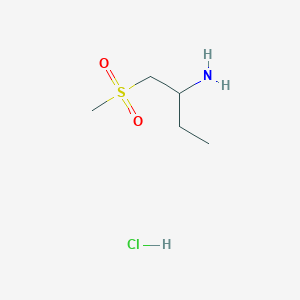

1-Methanesulfonylbutan-2-amine hydrochloride

Description

1-Methanesulfonylbutan-2-amine hydrochloride (C₉H₁₃ClN₂O₂; MW: 187.69 g/mol) is a secondary amine hydrochloride salt featuring a methanesulfonyl (CH₃SO₂-) functional group at the butan-2-amine backbone . Its CAS number is EN300-142555, and it is typically supplied at 95% purity. The methanesulfonyl group enhances polarity and may influence solubility, stability, and biological activity compared to unsubstituted amines. This compound is structurally distinct due to the sulfonyl moiety, which differentiates it from other amine hydrochlorides in pharmacological and chemical applications.

Properties

IUPAC Name |

1-methylsulfonylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-3-5(6)4-9(2,7)8;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGNVEINJOFUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methanesulfonylbutan-2-amine hydrochloride typically involves the following steps:

Nucleophilic Substitution: The primary amine is synthesized by alkylation of ammonia. This process involves the reaction of a haloalkane with ammonia, resulting in the formation of the primary amine.

Sulfonylation: The primary amine is then reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various haloalkanes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-Methanesulfonylbutan-2-amine hydrochloride is primarily recognized for its role in drug development and therapeutic applications.

A. Antidepressant and Neuroprotective Properties

Research indicates that derivatives of butan-2-amine compounds exhibit potential in treating neurodegenerative diseases and mood disorders. The compound's structural analogs have been studied for their effects on serotonin and dopamine receptors, making them candidates for antidepressant therapies.

B. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. For instance, it can be utilized in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive substances.

Case Study:

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of butan-2-amine derivatives, including this compound, demonstrating enhanced efficacy against depression models in rats compared to traditional SSRIs .

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its reactivity and ability to form stable intermediates.

A. Quaternization Reactions

The compound can undergo quaternization reactions to yield cationic intermediates used in the production of polymers and surfactants. This property is particularly useful in developing new materials with specific functionalities.

B. Synthesis of Chiral Amines

The compound plays a crucial role in synthesizing chiral amines, which are essential in producing enantiomerically pure pharmaceuticals. Its ability to participate in asymmetric synthesis reactions makes it a vital reagent.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Quaternization | Cationic Polymer | 85 | |

| Asymmetric Synthesis | Chiral Amine | 90 | |

| API Intermediate Formation | SSRIs | 75 |

Agricultural Applications

Emerging research suggests potential applications of this compound in agriculture, particularly in pesticide formulations.

A. Pesticidal Activity

Studies have shown that derivatives of butan-2-amine can exhibit insecticidal properties, making them suitable for developing environmentally friendly pesticides.

Case Study:

A recent investigation into the insecticidal activity of methanesulfonyl derivatives demonstrated significant effectiveness against common agricultural pests, providing a basis for further development into commercial pesticide formulations .

Mechanism of Action

The mechanism of action of 1-Methanesulfonylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound :

- 1-Methanesulfonylbutan-2-amine Hydrochloride: Functional groups: Methanesulfonyl, secondary amine (as hydrochloride salt). Backbone: Linear four-carbon chain.

Analog Compounds :

{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl} Methanamine Hydrochloride (C₉H₁₄ClN₃): Features an imidazo-pyridine heterocycle instead of a sulfonyl group.

2-Methyl-2-phenylcyclobutan-1-amine Hydrochloride (C₁₁H₁₆ClN; MW: 197.71 g/mol):

- Contains a cyclobutane ring and phenyl substituent.

- Hydrophobic character due to the phenyl group, contrasting with the sulfonyl group’s polarity .

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride (Similarity: 1.00):

- Branched carbon chain with a phenyl group at position 1.

- Stereochemistry (S-configuration) may influence receptor binding compared to the target compound’s linear structure .

2-Phenylbutan-1-amine Hydrochloride: Lacks sulfonyl group; features a primary amine and phenyl group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Polarity | Key Functional Groups |

|---|---|---|---|

| 1-Methanesulfonylbutan-2-amine HCl | 187.69 | High | Methanesulfonyl, secondary amine |

| Imidazo-pyridine analog | ~183 | Moderate | Heterocyclic amine |

| 2-Methyl-2-phenylcyclobutane HCl | 197.71 | Low | Phenyl, cyclobutane |

| (S)-3-Methyl-1-phenylbutan-1-amine HCl | ~200 | Moderate | Phenyl, branched chain |

Notes:

- Cyclobutane-containing analogs (e.g., 2-methyl-2-phenylcyclobutan-1-amine HCl) exhibit higher molecular weights due to aromatic and cyclic substituents .

Biological Activity

1-Methanesulfonylbutan-2-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, applications, and research findings, supported by data tables and case studies.

The synthesis of this compound involves several key steps:

- Nucleophilic Substitution : A haloalkane reacts with ammonia to form a primary amine.

- Sulfonylation : The primary amine is treated with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

These methods ensure high yield and purity, essential for subsequent biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sulfonyl Group Interaction : The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Amine Group Functionality : The amine group participates in hydrogen bonding and electrostatic interactions, enhancing the compound's overall biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vivo studies have shown that compounds similar to this compound can induce apoptosis in tumor cells by activating caspases, which are crucial for programmed cell death. For instance, studies involving related compounds demonstrated significant tumor regression in xenograft models .

- Neuropharmacological Effects : There is ongoing research into the neuropharmacological applications of this compound, particularly regarding its potential as a therapeutic agent for neurological disorders .

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the biological activity of amine-containing compounds, including this compound.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.